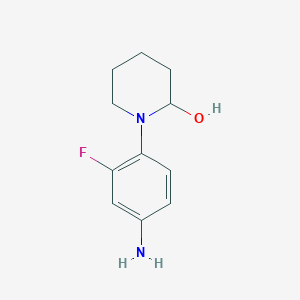

1-(4-Amino-2-fluorophenyl)piperidin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Amino-2-fluorophenyl)piperidin-2-ol is a chemical compound with the molecular formula C11H14FNO. It is a piperidine derivative that has been studied for its potential therapeutic and toxic effects. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-(4-Amino-2-fluorophenyl)piperidin-2-ol involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Chemical Reactions Analysis

1-(4-Amino-2-fluorophenyl)piperidin-2-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)piperidin-2-ol has various scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: It is studied for its potential therapeutic effects and interactions with biological systems.

Medicine: It is investigated for its potential use in developing new pharmaceuticals.

Industry: It is used in the production of various chemical products

Mechanism of Action

Comparison with Similar Compounds

1-(4-Amino-2-fluorophenyl)piperidin-2-ol can be compared with other similar compounds, such as:

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.

Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of chemical and biological properties.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Amino-2-fluorophenyl)piperidin-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy, neuroprotection, and antimicrobial effects. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with an amino group and a fluorinated phenyl moiety. This structural configuration is crucial for its interaction with biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with various enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds, while the fluorinated aromatic ring enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of target proteins, leading to diverse biological effects.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor growth in various cancer models:

- In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- In vivo studies indicated that certain piperidine derivatives effectively inhibited the growth of human tumor xenografts in nude mice at tolerable doses .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential, particularly against neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests a role in enhancing cholinergic neurotransmission .

3. Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Antibacterial Activity : Studies revealed that piperidine derivatives can exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives:

- Cancer Therapy : A derivative was tested for its cytotoxic effects on various cancer cell lines and showed enhanced apoptosis induction compared to existing therapies .

- Neuroprotection : In a model of Alzheimer's disease, the compound's dual inhibition of AChE and BuChE led to improved cognitive function in animal models .

- Antimicrobial Efficacy : A study demonstrated that modifications on the piperidine ring could enhance antibacterial activity against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Fluorination | Increased binding affinity |

| Hydroxyl Group | Enhanced hydrogen bonding capabilities |

| Amino Substitution | Improved interaction with target enzymes |

Properties

Molecular Formula |

C11H15FN2O |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

1-(4-amino-2-fluorophenyl)piperidin-2-ol |

InChI |

InChI=1S/C11H15FN2O/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7,11,15H,1-3,6,13H2 |

InChI Key |

REVRLRWUIBFDEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)O)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.